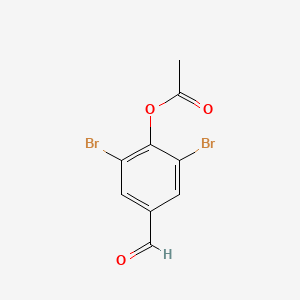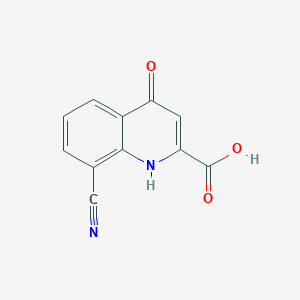
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid
説明
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H6N2O3 . Its average mass is 214.177 Da and its monoisotopic mass is 214.037842 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid, has been a topic of interest in recent years . Various methods have been explored, including microwave-assisted synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a cyano group (-CN) at the 8th position, a hydroxy group (-OH) at the 4th position, and a carboxylic acid group (-COOH) at the 2nd position .Physical And Chemical Properties Analysis
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid has a molecular weight of 214.17700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .科学的研究の応用
Chemical Reactions and Synthesis
- Chemical Synthesis and Reactions : The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid and its derivatives has been explored in various studies. Sarodnick et al. (1997) examined the reactions of quinoxalines and quinolines with hydroxybenzoic acids, leading to products with diverse functionalities, including ethers and esters (Sarodnick, Hilfert, Kempter, & Kleinpeter, 1997). Additionally, synthesis of novel nitrogenous heterocyclic compounds, including quinolines, linked to amino acid esters or heterocyclic amines, was investigated for potential antimicrobial and cytotoxic activities (Farhan & Saour, 2017).
Bioactive Compounds and Biological Activity
- Antimicrobial and Cytotoxic Properties : Quinolines, including 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid derivatives, show significant biological activities. Farhan and Saour (2017) highlighted the antimicrobial and cytotoxic potential of these compounds, particularly against fungi, bacteria, and cancer cell lines (Farhan & Saour, 2017).
Applications in Material Science
- Material Science and Engineering Applications : The structural and physical properties of quinoline derivatives, including 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid, are studied for various applications in material science. Moriuchi et al. (2007) characterized a dioxovanadium(V) complex with 4,8-Dihydroxyquinoline-2-carboxylic acid, revealing its potential for material science applications (Moriuchi, Nishiyama, Beppu, Hirao, & Rehder, 2007).
Chemical Analysis and Detection Techniques
- Analytical Chemistry : Compounds like 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid are used in analytical chemistry for detecting and quantifying various substances. Dutt, Sanayal, and Nag (1968) explored the use of quinoxaline-2-carboxylic acid, a related compound, as analytical reagents, demonstrating its utility in the quantitative determination of metals (Dutt, Sanayal, & Nag, 1968).
特性
IUPAC Name |
8-cyano-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-9(14)4-8(11(15)16)13-10(6)7/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGAVUZLKUMIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)


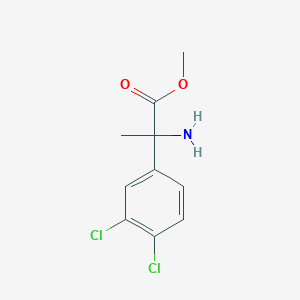
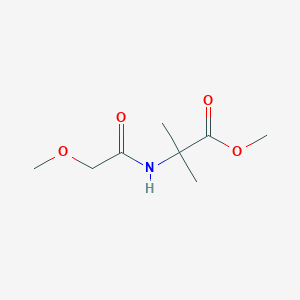
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)

![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)
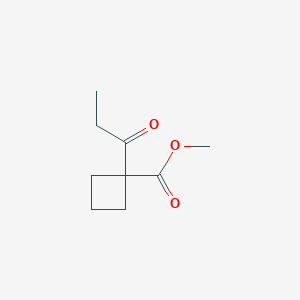
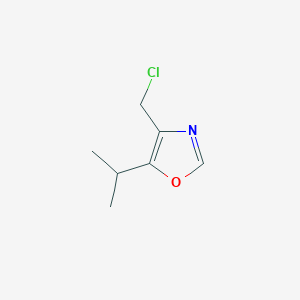
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)
![3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429699.png)
